7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
The compound 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a chromen-2-one (coumarin) derivative featuring a hydroxy group at position 7, a 4-methoxyphenyl substituent at position 3, and a 3-methylpiperidin-1-ylmethyl moiety at position 8. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol. Key spectroscopic data include distinct $ ^1H $-NMR signals at δ 8.33 (s, 1H, H-4), 7.90 (d, $ J = 8.7 \, \text{Hz} $, 1H), and 7.50 (d, $ J = 8.7 \, \text{Hz} $, 2H), confirming its structure . This compound has been investigated as a histamine H3 receptor (H3R) antagonist, with structural modifications aimed at optimizing binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-4-3-11-24(13-15)14-20-21(25)10-7-17-12-19(23(26)28-22(17)20)16-5-8-18(27-2)9-6-16/h5-10,12,15,25H,3-4,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUBGSUKIYEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic flavonoid derivative, has garnered attention due to its potential biological activities, particularly as a histamine H3 receptor (H3R) antagonist. This compound's structure features a chromenone backbone, which is common among bioactive flavonoids, and includes various functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 379.45 g/mol. Its structural characteristics are crucial for its interaction with biological targets. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.45 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its role as an H3R antagonist. H3 receptors are G protein-coupled receptors located in the central nervous system and are involved in regulating neurotransmitter release, thus influencing various physiological functions such as sleep-wake cycles, appetite control, and cognitive processes. By blocking these receptors, the compound may enhance neurotransmitter availability, potentially benefiting conditions like Alzheimer's disease and narcolepsy .
Interaction Studies
Research has demonstrated that this compound exhibits moderate binding affinity to H3 receptors. Functional assays further support its role in modulating receptor activity, although optimization is necessary to enhance potency and selectivity.
Biological Activities
In addition to its antagonistic effects on H3 receptors, this compound has been investigated for various biological activities:
- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Preliminary studies suggest that this compound may exhibit significant antioxidant properties.
- Antimicrobial Activity : Some derivatives of chromenone compounds have shown promising antimicrobial effects against various pathogens, indicating potential applications in treating infections .
- Neuroprotective Effects : By modulating neurotransmitter systems through H3R antagonism, the compound could provide neuroprotective benefits in models of neurodegeneration .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neurodegenerative Diseases : In vitro studies have shown that the compound can enhance cognitive functions by increasing acetylcholine levels in models of Alzheimer's disease.
- Pulmonary Fibrosis : A related compound demonstrated protective effects against bleomycin-induced lung injury by activating SIRT3, a mitochondrial deacetylase that regulates oxidative stress responses . This suggests a pathway through which similar compounds could mitigate fibrotic diseases.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxyl group at the 7 position, a methoxyphenyl substituent at the 3 position, and a piperidine-derived side chain at the 8 position. Coumarins, characterized by a chromenone structure, exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
IUPAC Name: 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[[(3R)-3-methylpiperidin-1-ium-1-yl]methyl]chromen-2-one
InChI: InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-16(2)22(24(27)29-23(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3/p+1/t15-/m1/s1
SMILES: C[C@@H]1CCCNH+CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)O
Potential Applications
This compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can have implications for treating mood disorders and neurodegenerative diseases. The compound's structural features suggest potential interactions with various biological targets.
The compound may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or as an antimicrobial agent. Its unique structure could be explored for use in agrochemicals or as a dye in various industrial applications.
Interaction Studies
Interaction studies have focused on its binding affinity to monoamine oxidase enzymes. Molecular docking studies indicate that the compound can fit into the active site of MAO B, suggesting potential for selective inhibition. Further research is needed to elucidate its interaction profiles with other biological targets and to assess its pharmacokinetic properties.
Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for antioxidant properties |
| 4-Methoxycoumarin | Methoxy group at position 4 | Exhibits anti-inflammatory activity |
| Coumarin | Basic coumarin structure | Found in many plants; used in perfumery |
| 6-Methylcoumarin | Methyl group at position 6 | Used as a flavoring agent |
| 7-Benzoylcoumarin | Benzoyl substituent at position 7 | Exhibits strong fluorescence properties |
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Chromen-2-one Analogues
Key Structural and Functional Insights
Position 3 Substitutions :
- The 4-methoxyphenyl group in the target compound (electron-donating methoxy) enhances π-π stacking interactions in receptor binding, as seen in H3R antagonists . In contrast, analogues with chlorophenyl substituents (e.g., 4-Cl-Ph in ) may increase lipophilicity but reduce electronic compatibility with polar binding pockets.
Analogues with bulkier substituents (e.g., bicyclic systems in ) show reduced solubility, while dimethylaminomethyl derivatives (e.g., ) may exhibit higher polarity.
Biological Activity Trends :
- Antileishmanial activity is prominent in chromen-2-ones with hydrophobic substituents (e.g., 4-methylfuryl in ), whereas H3R antagonists require precise substitutions for receptor fit. The target compound’s 3-methylpiperidine moiety likely enhances selectivity over simpler piperazine derivatives (e.g., ).
Electronic Effects :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which may stabilize the chromen-2-one ring but reduce nucleophilic reactivity compared to the target compound’s hydroxy and methoxy groups.
Q & A
Q. How can the structural confirmation of this compound be methodologically validated?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to assign proton and carbon environments. For example, the methoxy group (4-methoxyphenyl) typically resonates at δ ~3.8 ppm, while the chromen-2-one carbonyl appears near δ 160-180 ppm in NMR .
- X-ray Crystallography: Employ programs like SHELXL for small-molecule refinement to resolve stereochemistry and confirm substituent positions. SHELX is robust for handling high-resolution data and twinned crystals .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, ensuring alignment with theoretical values (e.g., [M+H]+ peaks) .
Q. What analytical techniques are critical for assessing purity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254–280 nm) to quantify impurities. Adjust mobile phases (e.g., methanol/water gradients) to optimize resolution .
- LC-MS: Combine retention time data with mass-to-charge ratios to detect byproducts, such as incomplete methylation or piperidine adducts .
- Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Answer:
- Mannich Reaction Optimization: Adjust formaldehyde and amine (3-methylpiperidine) stoichiometry. For example, excess formaldehyde (1.2–1.5 eq) improves alkylation efficiency at the 8-position .
- Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate chromenone ring formation. Reaction temperatures >80°C may enhance cyclization but risk decomposition .
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
Q. How can computational modeling predict biological interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on the piperidinylmethyl group’s role in hydrophobic interactions .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational flexibility .
- QSAR Studies: Corolate substituent modifications (e.g., methoxy vs. hydroxy groups) with bioactivity using Hammett constants or π-electron descriptors .
Q. How to resolve discrepancies in reported biological activity data?
Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., demethylation at the 7-hydroxy group) that may alter activity .
- Dose-Response Curves: Replicate studies with ≥3 independent experiments and calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Q. What strategies address stability issues during storage?
Answer:
- Lyophilization: Freeze-dry the compound under vacuum (0.1 mBar) to prevent hydrolysis of the chromenone lactone ring .
- Light-Sensitive Storage: Use amber vials at –20°C to avoid photodegradation, particularly of the conjugated chromenone system .
- Stability-Indicating Assays: Monitor degradation via HPLC at intervals (0, 3, 6 months) under ICH guidelines (25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
